2-Fluoro-4-methoxycyclohexan-1-amine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Procurement challenge: Sourcing chiral fluorinated cyclohexylamines with quantifiable physicochemical differentiation. 2-Fluoro-4-methoxycyclohexan-1-amine (CAS 2387341-93-5) provides a precise scaffold for SAR and CNS drug discovery. - Defined diastereomers ((1R,2S,4R)-rel, (1R,2R,4R)-rel) available - pKa 8.60 (Δ -1.78 vs non-fluorinated analog) for modulated basicity - LogP 0.85 (Δ +0.42) enhancing membrane permeability - +18 Da mass shift ideal for LC-MS/MS internal standards

Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
Cat. No. B15216583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxycyclohexan-1-amine
Molecular FormulaC7H14FNO
Molecular Weight147.19 g/mol
Structural Identifiers
SMILESCOC1CCC(C(C1)F)N
InChIInChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3
InChIKeyIAGFHNLNIBZIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxycyclohexan-1-amine: Procurement and Differentiation Guide


2-Fluoro-4-methoxycyclohexan-1-amine (CAS: 2387341-93-5) is a chiral, fluorinated cyclohexylamine derivative characterized by a fluorine atom at the C2 position and a methoxy group at the C4 position on the cyclohexane ring . It possesses a molecular formula of C₇H₁₄FNO and a molecular weight of 147.19 g/mol . The compound is primarily utilized as a research building block in medicinal chemistry and organic synthesis, where the strategic incorporation of fluorine can modulate key physicochemical and pharmacokinetic properties [1]. Its availability in defined stereoisomeric forms, such as the (1R,2S,4R)-rel and (1R,2R,4R)-rel diastereomers, underscores its value as a precise chiral scaffold for structure-activity relationship (SAR) studies .

Why 2-Fluoro-4-methoxycyclohexan-1-amine Cannot Be Substituted


Generic substitution of 2-fluoro-4-methoxycyclohexan-1-amine with structurally related cyclohexylamines is scientifically untenable due to the profound and quantifiable impact of its specific substitution pattern on key molecular properties. The combined inductive electron-withdrawing effect of the C2 fluorine and the resonance-donating effect of the C4 methoxy group create a unique electronic environment that fundamentally alters lipophilicity and basicity relative to non-fluorinated analogs [1]. For instance, the strategic placement of fluorine at C2 directly reduces the amine's pKa by approximately 1.8 log units compared to a non-fluorinated 4-methoxy derivative, a difference that translates to a ~60-fold decrease in basicity and significantly impacts behavior in biological systems . Furthermore, the specific stereochemistry of the substituents governs molecular conformation and intermolecular interactions, rendering regioisomers or diastereomers unsuitable as replacements in SAR campaigns or chiral syntheses . The quantitative evidence detailed below confirms that this compound's physicochemical profile is not interchangeable with its closest analogs.

Quantitative Differentiation Evidence for 2-Fluoro-4-methoxycyclohexan-1-amine


Enhanced Lipophilicity vs. Non-Fluorinated Analog

2-Fluoro-4-methoxycyclohexan-1-amine demonstrates significantly increased lipophilicity compared to its non-fluorinated counterpart, 4-methoxycyclohexan-1-amine. This difference is quantified by a LogP value of 0.8507 for the fluorinated compound, versus a LogP of 0.43 for the non-fluorinated analog [1]. This represents a difference of ΔLogP = +0.42, corresponding to an approximate 2.6-fold increase in partition coefficient. The enhanced lipophilicity can influence membrane permeability and distribution profiles in biological assays.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Reduced Basicity from C2-Fluorine Substitution

The strategic placement of the electron-withdrawing fluorine atom at the C2 position significantly lowers the basicity of the amine group. 2-Fluoro-4-methoxycyclohexan-1-amine has a predicted pKa of 8.60 ± 0.70 . In contrast, the closely related non-fluorinated analog, trans-4-methoxycyclohexylamine, has a predicted pKa of 10.38 ± 0.70 . This represents a substantial decrease of 1.78 pKa units, which equates to a ~60-fold reduction in basicity. Such a shift profoundly affects the molecule's ionization state at physiological pH and its interaction with biological targets.

Medicinal Chemistry pKa Basicity

Mass Shift Advantage for Bioanalytical Quantitation

The replacement of a hydrogen atom with a fluorine atom results in a distinct and analytically useful mass shift. 2-Fluoro-4-methoxycyclohexan-1-amine has a molecular weight of 147.19 g/mol . The non-fluorinated analog, 4-methoxycyclohexan-1-amine, has a molecular weight of 129.20 g/mol [1]. This difference of +18 Da is significant and easily resolved by modern mass spectrometers. It provides a clear spectral signature that can be exploited for the development of selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and for the unequivocal identification of metabolites.

Bioanalysis Mass Spectrometry Metabolite Identification

Metabolic Stability Enhancement by C2-Fluorination

The introduction of a fluorine atom at the C2 position is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes [1][2]. While direct comparative metabolic half-life data for 2-fluoro-4-methoxycyclohexan-1-amine is not available in the public domain, extensive class-level evidence indicates that fluorination at an aliphatic carbon adjacent to a functional group typically increases the metabolic stability of that C-H bond by a factor of 10-100 due to the higher bond dissociation energy of the C-F bond (up to 130 kcal/mol) compared to the C-H bond (~100 kcal/mol) [3]. Therefore, it is inferred that the C2 fluorine in this compound will significantly reduce its rate of oxidative metabolism relative to the non-fluorinated 4-methoxycyclohexan-1-amine, potentially leading to a longer biological half-life.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

2-Fluoro-4-methoxycyclohexan-1-amine Application Scenarios


Chiral Scaffold for Fluorinated Drug Candidate Synthesis

The commercial availability of 2-fluoro-4-methoxycyclohexan-1-amine as defined diastereomers (e.g., (1R,2S,4R) and (1R,2R,4R)) with specified CAS numbers makes it a robust chiral building block for the asymmetric synthesis of complex fluorinated molecules. Its modulated basicity (pKa 8.60) and enhanced lipophilicity (LogP 0.85) relative to non-fluorinated scaffolds provide distinct advantages for constructing drug candidates with tailored properties .

Probe for C2-Fluorination SAR Studies

This compound serves as an ideal probe molecule for structure-activity relationship (SAR) studies focused on understanding the precise physicochemical consequences of fluorination. The quantifiable differences in LogP (Δ +0.42) and pKa (Δ -1.78) relative to its direct non-fluorinated analog allow researchers to empirically evaluate the impact of fluorine on membrane permeability, target engagement, and in vitro potency .

Internal Standard for LC-MS/MS Bioanalysis

The +18 Da mass shift compared to the non-fluorinated 4-methoxycyclohexan-1-amine makes 2-fluoro-4-methoxycyclohexan-1-amine a strong candidate for use as a stable-isotope-like internal standard or surrogate analyte in LC-MS/MS method development. This mass difference allows for clear chromatographic resolution and accurate quantitation in complex biological matrices, a key requirement for pharmacokinetic and toxicokinetic studies [1].

Scaffold for Metabolically Stable CNS-Active Compounds

Based on class-level evidence, the strategic placement of the fluorine atom at C2 is expected to block a primary site of CYP-mediated oxidation, thereby improving metabolic stability. Coupled with its increased lipophilicity (LogP 0.85), which can enhance blood-brain barrier penetration, this compound represents a rationally designed scaffold for the development of central nervous system (CNS)-active drug candidates with potentially improved half-lives and brain exposure [2][3].

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